2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Overview
Description
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with a chloro group, a nitro group, and a trifluoromethyl-substituted phenoxy group
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The specific targets can vary depending on the application and the specific derivative of trifluoromethylpyridine.
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a significant impact on the biological activities and physical properties of compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to these effects .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have a significant impact on the biological activities of compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to these effects .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, low doses may only slightly modulate enzyme activity, whereas high doses can result in enzyme inhibition or activation, leading to toxic or adverse effects. It is essential to determine the threshold doses that elicit specific responses to understand the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biochemical properties and activities. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cells, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with 2-nitro-4-(trifluoromethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridine ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-Chloro-3-[2-amino-4-(trifluoromethyl)phenoxy]pyridine.
Substitution: Substitution of the chloro group with an amine yields 2-Amino-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine.
Scientific Research Applications
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Chloro-4-methyl-3-nitropyridine: An intermediate for the synthesis of antiviral drugs.
Uniqueness
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine is unique due to the presence of both a nitro group and a trifluoromethyl-substituted phenoxy group, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-11-10(2-1-5-17-11)21-9-4-3-7(12(14,15)16)6-8(9)18(19)20/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHZBBZRAQFRKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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